molecular formula C15H13NO4 B8377879 4-(4-acetamidophenoxy)benzoic Acid

4-(4-acetamidophenoxy)benzoic Acid

Cat. No.: B8377879
M. Wt: 271.27 g/mol
InChI Key: YTTKIXYAUXZHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Acetamidophenoxy)benzoic Acid is a novel, high-purity organic compound intended for research use only. It is not for diagnostic or therapeutic applications. This chemical belongs to a class of heterocyclic organic molecules with a wide range of potential applications in the drug discovery arena . As a biochemical reagent, it can be used as a biological material or organic compound for life science-related research . Researchers can utilize this compound in experimental and computational spectroscopic characterizations, including FT-IR and FT-Raman analysis, to identify chemical bonds and functional groups . Its properties may also be investigated using quantum computational studies and various reactivity site analyses such as MEP, NBO, and Hirshfeld surface analysis to understand molecular interactions and reactivity regions . Furthermore, its potential biological behavior makes it a candidate for studying protein-ligand interactions via molecular docking studies with specific protein receptors, which can help explain its mechanism of action in research settings . This product is offered with a commitment to quality, with every batch undergoing testing to ensure its identity and purity for research purposes.

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

4-(4-acetamidophenoxy)benzoic acid

InChI

InChI=1S/C15H13NO4/c1-10(17)16-12-4-8-14(9-5-12)20-13-6-2-11(3-7-13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)

InChI Key

YTTKIXYAUXZHQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of benzoic acid, including 4-(4-acetamidophenoxy)benzoic acid, exhibit promising anticancer properties. For instance, studies have shown that certain benzoic acid analogs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Acetylcholinesterase Inhibition :
    • Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer’s. The inhibition of this enzyme can lead to increased acetylcholine levels in the brain, potentially alleviating symptoms associated with cognitive decline .
  • Antimicrobial Properties :
    • The antimicrobial efficacy of benzoic acid derivatives has been documented, with compounds showing activity against a range of bacteria and fungi. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Studies

  • In Vitro Studies :
    • A study conducted on various derivatives of benzoic acid demonstrated that modifications to the acetamido group significantly influenced their biological activity. Compounds were tested against different cancer cell lines, showing varied levels of cytotoxicity and selectivity .
  • Molecular Docking Studies :
    • In silico studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies provide insights into the mechanism of action and help identify potential therapeutic targets .

Data Tables

Application Area Mechanism of Action Key Findings
AnticancerInduction of apoptosisSignificant inhibition of cancer cell proliferation
Acetylcholinesterase InhibitionIncreased acetylcholine levelsPotential therapeutic effects on cognitive decline
AntimicrobialDisruption of microbial cell wallsEffective against various bacterial strains

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: Estimated as C₁₅H₁₃NO₄ (based on structural analysis).
  • Functional Groups : Carboxylic acid (electron-withdrawing), acetamido (hydrogen-bonding capability), and ether linkage (enhanced solubility in organic solvents).
  • Synthesis: Likely synthesized via Williamson ether coupling between 4-hydroxybenzoic acid and 4-acetamidophenol, followed by Schotten-Baumann amide formation or alkylation steps .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-(4-acetamidophenoxy)benzoic acid with structurally related benzoic acid derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Phenoxy bridge with acetamido group C₁₅H₁₃NO₄ 271.27 (estimated) Pharmaceutical intermediate; hydrogen-bonding capability
4-(Benzyloxy)benzoic acid Benzyloxy group C₁₄H₁₂O₃ 228.24 Forms carboxylic acid dimers via O–H···O hydrogen bonds; crystallizes in monoclinic systems
4-(4-Nitrobenzylideneamino)benzoic acid Nitrobenzylideneamino group C₁₄H₁₀N₂O₄ 270.24 Antimicrobial potential; azetidinone ring formation
2-(4-Acetamidophenoxy)acetic acid Acetamidophenoxy on acetic acid backbone C₁₀H₁₁NO₄ 209.20 Enhanced polarity; used in functionalized ester synthesis
4-Hydroxybenzoic acid Hydroxyl group C₇H₆O₃ 138.12 Natural phenolic acid; antioxidant properties

Physicochemical Properties

  • Solubility: The acetamido and phenoxy groups in this compound enhance solubility in polar aprotic solvents (e.g., DMSO) compared to 4-(benzyloxy)benzoic acid, which is more lipophilic due to its benzyl group .
  • Melting Point: Derivatives with nitro groups (e.g., 4-(4-nitrobenzylideneamino)benzoic acid) exhibit higher melting points (>200°C) due to strong intermolecular interactions, whereas 4-hydroxybenzoic acid melts at 213°C .

Research Findings and Trends

  • Crystallography: 4-(Benzyloxy)benzoic acid forms centrosymmetric dimers in the solid state, a feature shared with this compound, though the latter’s acetamido group may introduce additional N–H···O interactions .
  • Structure-Activity Relationships (SAR): The acetamido group’s electron-donating nature in this compound contrasts with nitro groups in antimicrobial derivatives, highlighting substituent effects on bioactivity .

Q & A

Q. What are the recommended synthetic routes for 4-(4-acetamidophenoxy)benzoic Acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling 4-hydroxybenzoic acid derivatives with acetamidophenol via nucleophilic aromatic substitution or esterification. Key reagents include activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation . Reaction conditions (e.g., anhydrous solvents, inert atmosphere) must be optimized to minimize side products. Purity validation requires HPLC (using C18 columns with UV detection at 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm the absence of unreacted starting materials or byproducts .

Q. How can the molecular structure of this compound be characterized experimentally?

  • Methodological Answer :
  • Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm), acetamide NH (δ 10.1 ppm), and carboxylic acid protons (δ 12.5 ppm). IR spectroscopy confirms carbonyl stretches (C=O at ~1680 cm⁻¹ for acetamide and ~1700 cm⁻¹ for carboxylic acid) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using OLEX2 or WinGX ensures accuracy .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2 irritant) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : Keep in amber glass vials at 2–8°C to prevent degradation; monitor for discoloration or precipitation over time .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary solvent polarity (DMF vs. THF), temperature (60–120°C), and catalyst loading (e.g., 1–5 mol% Pd for cross-coupling). Response surface methodology identifies optimal parameters .
  • Workup : Use liquid-liquid extraction (ethyl acetate/water) to isolate the product. Crystallization from ethanol/water mixtures enhances purity .

Q. How should researchers address discrepancies in crystallographic data, such as unresolved electron density or disorder?

  • Methodological Answer :
  • Data Reanalysis : Reprocess raw diffraction data using SHELXL to check for twinning (TWIN/BASF commands) or anisotropic displacement parameters .
  • Model Refinement : Apply restraints for disordered atoms (e.g., acetamide group) and validate with R-factor convergence (<5% difference between R₁ and wR₂) .

Q. What strategies are effective for evaluating the compound’s biological activity in vitro?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., tyrosinase inhibition with L-DOPA substrate; IC₅₀ determination via nonlinear regression) .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands) with Scatchard analysis to calculate Kᵢ values .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., COX-2 for anti-inflammatory studies). Grid boxes centered on active sites (20 ų) and Lamarckian GA parameters ensure accuracy .
  • MD Simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force fields to assess binding stability (RMSD < 2 Å) .

Q. How can degradation pathways be analyzed under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm). Monitor via LC-MS to identify hydrolysis products (e.g., free benzoic acid) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life at 25°C based on degradation rate constants .

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